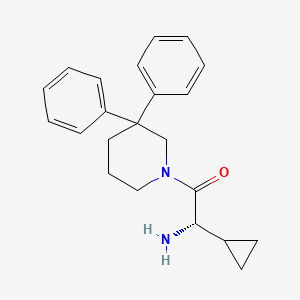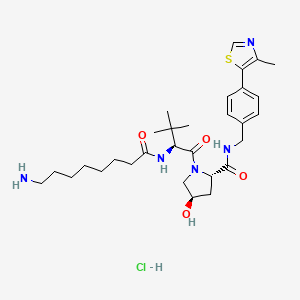
Tyrosinase-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinase-IN-21 is a compound known for its inhibitory effects on the enzyme tyrosinase Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for the color of skin, hair, and eyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-21 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tyrosinase-IN-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions under suitable conditions.
Substitution: Functional groups on this compound can be substituted with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Tyrosinase-IN-21 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions involving abnormal melanin production.
Industry: The compound is used in the development of skin-whitening products and in the food industry to prevent enzymatic browning in fruits and vegetables.
Mecanismo De Acción
Tyrosinase-IN-21 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces the production of melanin, leading to its applications in skin-whitening and treating hyperpigmentation.
Comparación Con Compuestos Similares
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin whitening.
Arbutin: Another tyrosinase inhibitor that is commonly used in skin-lightening products.
Hydroquinone: A potent inhibitor of melanin production, though its use is regulated due to potential side effects.
Uniqueness of Tyrosinase-IN-21
This compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower likelihood of causing side effects, making it a safer option for long-term use in cosmetic and therapeutic applications.
Propiedades
Fórmula molecular |
C23H20N4O3S2 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
5-[2-[4-(benzimidazol-1-yl)phenyl]-4-oxo-1,3-thiazolidin-3-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S2/c1-15-6-9-18(12-21(15)32(24,29)30)27-22(28)13-31-23(27)16-7-10-17(11-8-16)26-14-25-19-4-2-3-5-20(19)26/h2-12,14,23H,13H2,1H3,(H2,24,29,30) |
Clave InChI |
QRGNDNQYBSBYSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)N4C=NC5=CC=CC=C54)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)




![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)



![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)
